molecular formula C12H17N B12977573 (S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12977573
M. Wt: 175.27 g/mol
InChI Key: GOGRYBOOASLTFR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes a naphthalene ring system with two methyl groups at the 6 and 7 positions and an amine group at the 1 position. The (S) configuration indicates that the compound is the enantiomer with a specific spatial arrangement, which can have significant implications for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compounds. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S) compound, with different spatial arrangement and potentially different biological activity.

    6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine group.

    6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative of the compound.

Uniqueness

(S)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific (S) configuration, which can result in distinct interactions with biological targets compared to its ® enantiomer. This enantiomeric specificity can lead to differences in pharmacological effects and potential therapeutic applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

GOGRYBOOASLTFR-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)[C@H](CCC2)N

Canonical SMILES

CC1=CC2=C(C=C1C)C(CCC2)N

Origin of Product

United States

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